An In-depth Technical Guide to the Synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic Acid
An In-depth Technical Guide to the Synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(ethylamino)benzoate, a key intermediate in the pharmaceutical and fragrance industries. The primary focus is on the Fischer-Speier esterification of N-ethylanthranilic acid with ethanol, catalyzed by a strong acid. This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance.
Introduction: The Significance of Ethyl 2-(ethylamino)benzoate
Ethyl 2-(ethylamino)benzoate, also known as ethyl N-ethylanthranilate, is a valuable organic compound with applications in various chemical sectors. Its structural motif, an N-substituted anthranilate ester, is a precursor to a range of more complex molecules, including pharmaceuticals and fine chemicals. A fundamental understanding of its synthesis is therefore crucial for chemists in both academic and industrial settings. The most common and economically viable method for its preparation is the Fischer-Speier esterification of N-ethylanthranilic acid.
The Core Chemistry: Fischer-Speier Esterification
The synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic acid is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The overall transformation is a reversible equilibrium process.[1]
Causality Behind Experimental Choices: To drive the reaction towards the formation of the desired ester, Le Châtelier's principle is applied. This is typically achieved in two ways:
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Using an excess of one reactant: In this synthesis, ethanol is used in large excess, serving both as a reactant and the solvent. This high concentration of ethanol shifts the equilibrium to favor the product side.[2]
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Removal of water: The water produced during the reaction can be removed to prevent the reverse reaction (ester hydrolysis). While for many Fischer esterifications a Dean-Stark apparatus is employed, for this specific synthesis, the use of a large excess of the alcohol reactant is generally sufficient to achieve high yields.
The Reaction Mechanism: A Step-by-Step Look
The Fischer esterification proceeds through a series of protonation and deprotonation steps, which are all in equilibrium.[2] The mechanism can be broken down as follows:
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Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.
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Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
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Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
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Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
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Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful execution and monitoring of the reaction progress will lead to a successful synthesis.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| N-ethylanthranilic acid | C₉H₁₁NO₂ | 165.19 | >98% | Starting material. |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous, >99.5% | Reactant and solvent. |
| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated, 98% | Catalyst.[3] |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | For neutralization. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | For drying. |
Step-by-Step Methodology
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.5 g (0.1 mol) of N-ethylanthranilic acid in 100 mL of anhydrous ethanol.
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Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. The addition should be done in a fume hood, as the dissolution of sulfuric acid in ethanol is exothermic.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
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Work-up - Neutralization: Pour the concentrated residue into a 500 mL separatory funnel containing 100 mL of cold water. A two-phase system may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is slightly basic (test with pH paper).
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Work-up - Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic extracts in the separatory funnel.
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Work-up - Washing: Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 15-20 minutes.
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Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
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Purification (Optional): The resulting crude oil is often of sufficient purity for many applications. For higher purity, the product can be distilled under reduced pressure.
Safety Precautions
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Sulfuric acid is highly corrosive and should be handled with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
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Ethanol and diethyl ether are highly flammable. Ensure that there are no open flames or spark sources in the vicinity of the experiment.[4]
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All procedures should be carried out in a well-ventilated fume hood.
Data Presentation and Characterization
A successful synthesis should yield Ethyl 2-(ethylamino)benzoate as a colorless to pale yellow oil.
Expected Yield and Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molar Mass | 193.24 g/mol |
| Boiling Point | Approx. 145-147 °C at 15 mmHg |
| Typical Yield | 80-90% |
Spectroscopic Data
The structure of the synthesized Ethyl 2-(ethylamino)benzoate can be confirmed by various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl groups and the aromatic protons.
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A triplet and a quartet for the ethyl ester group.
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A triplet and a quartet for the N-ethyl group.
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Signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the four protons on the benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule.
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
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A strong C=O stretch for the ester group (around 1700-1730 cm⁻¹).
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An N-H stretch for the secondary amine (around 3300-3500 cm⁻¹).
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C-H stretches for the aromatic and aliphatic groups.
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C-O stretches for the ester group.
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Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.
Conclusion and Future Perspectives
The Fischer-Speier esterification of N-ethylanthranilic acid provides a reliable and efficient route to Ethyl 2-(ethylamino)benzoate. The protocol described in this guide, when executed with precision and adherence to safety standards, offers a high yield of the desired product. Further research could explore the use of solid acid catalysts to simplify the work-up procedure and enhance the environmental friendliness of the synthesis.
References
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Smart-Sciences. (n.d.). Esterification. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2019). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved from [Link]
-
Al-Azzawi, W. A. M., & Al-Amiery, A. A. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. Retrieved from [Link]
-
Supporting Information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]
-
Yassine, H., Bouali, J., Oumessaoud, A., & Pujol, M. D. (2021). Ethyl 2-[(azidocarbonyl)amino]benzoate. IUCrData, 6(7), x210803. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1979). Process for the production of anthranilic acid esters. DE2636423B1.
-
Mondal, S., & Islam, S. M. (2018). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1674–1678. Retrieved from [Link]
-
Hubbard, D. (2020, July 4). CHEM 2212L Experiment 7 - Fischer Esterification [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1979). Process for preparing anthranilic acid esters. US4135050A.
-
Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
- Jiangsu Changlong Agrochemical Co., Ltd. (2007).
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Experiment. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]
-
Lin, R., & Pang, X. (2016). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. Retrieved from [Link]
-
West, E. D. (1930). The Preparation of the Alkyl Esters of Anthranilic Acid. UND Scholarly Commons. Retrieved from [Link]
-
Kumar, S., & Saraf, S. (2009). Esterification of Lactic Acid and Ethanol with/without Pervaporation. Industrial & Engineering Chemistry Research, 48(16), 7546-7555. Retrieved from [Link]
-
Gangadwala, K. C., & Mungray, A. K. (2014). Kinetics of the esterification of benzoic acid with n-octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. Research on Chemical Intermediates, 41(8), 5447-5461. Retrieved from [Link]
